molecular formula C25H26N2O2 B10804073 N-(4-morpholin-4-ylphenyl)-3,3-diphenylpropanamide

N-(4-morpholin-4-ylphenyl)-3,3-diphenylpropanamide

Cat. No.: B10804073
M. Wt: 386.5 g/mol
InChI Key: QIPQRRCTGYLOKK-UHFFFAOYSA-N
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Description

N-(4-morpholin-4-ylphenyl)-3,3-diphenylpropanamide is a synthetic amide derivative characterized by a central propanamide backbone substituted with two phenyl groups at the 3-position and a 4-morpholinylphenyl group at the N-position. The morpholine moiety introduces a polar, heterocyclic amine, which may enhance solubility and modulate electronic properties.

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

N-(4-morpholin-4-ylphenyl)-3,3-diphenylpropanamide

InChI

InChI=1S/C25H26N2O2/c28-25(26-22-11-13-23(14-12-22)27-15-17-29-18-16-27)19-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,24H,15-19H2,(H,26,28)

InChI Key

QIPQRRCTGYLOKK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

N-(4-morpholin-4-ylphenyl)-3,3-diphenylpropanamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring and a diphenylpropane backbone, which contribute to its biological activity. The molecular formula is C22_{22}H26_{26}N2_{2}O, indicating the presence of nitrogen and oxygen that may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain receptors or enzymes involved in disease pathways.

  • Potassium Channel Modulation : Similar compounds have been studied for their ability to modulate potassium channels (KCNQ2), which play a crucial role in neuronal excitability. For instance, a related compound demonstrated significant oral efficacy in reducing cortical spreading depressions in migraine models .
  • RORγt Inhibition : The compound may exhibit inverse agonist activity against RORγt (retinoic acid receptor-related orphan receptor gamma t), which is implicated in autoimmune diseases. In vitro studies have shown that derivatives can inhibit Th17 polarization, a process regulated by RORγt .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Activity IC50 (nM) Notes
Study 1RORγt Inhibition0.5 - 5Evaluated using TR-FRET assay; significant modulation observed .
Study 2KCNQ2 Channel OpenerNot specifiedDemonstrated efficacy in migraine models; reduced cortical spreading depression .
Study 3Th17 Polarization Inhibition90 (compared to ursolic acid)Assessed using human peripheral blood mononuclear cells; indicative of anti-inflammatory potential .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Migraine Treatment : In a rat model, the compound was effective in reducing migraine symptoms by modulating potassium channels. This suggests potential for development as an oral medication for migraine sufferers .
  • Autoimmune Disorders : The ability to inhibit RORγt-mediated Th17 cell differentiation positions this compound as a candidate for treating autoimmune conditions such as multiple sclerosis or rheumatoid arthritis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Diphenylpropanamide Series

(a) N-(4-Substituted Phenyl)-2,3-Diphenylpropanamides

A study on solvent and substituent effects () analyzed 11 derivatives of N-(4-substituted phenyl)-2,3-diphenylpropanamides. Key findings include:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) at the 4-position of the N-phenyl ring redshift UV absorption maxima (λmax) due to increased conjugation, whereas electron-donating groups (e.g., methoxy, hydroxy) induce hypsochromic shifts.
  • Solvent Interactions: Polar solvents stabilize charge-transfer transitions, with hydrogen-bonding solvents (e.g., ethanol) significantly altering spectral profiles compared to nonpolar solvents (e.g., hexane).

Comparison with N-(4-morpholin-4-ylphenyl)-3,3-diphenylpropanamide: The morpholinyl group, a strong electron donor, likely enhances solubility in polar solvents and may reduce aggregation in biological systems. Its steric bulk and hydrogen-bonding capacity distinguish it from simpler substituents like nitro or methoxy groups.

(b) N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide

This analogue replaces the morpholine moiety with a benzimidazole ring (CAS: 746611-99-4).

Functional Analogues in Bioactive Contexts

(a) 4-(2,5-Dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide

Identified as a diguanylate cyclase (DGC) inhibitor (), this compound shares the 4-morpholinylphenyl group but features a butanamide backbone with a phenoxy substituent. It inhibits bacterial biofilm formation, with IC50 values in the micromolar range (e.g., 170 µM for WspR). The morpholinyl group may contribute to target engagement via interactions with enzyme active sites .

(b) N-(4-Anilinophenyl)benzamide

Another DGC inhibitor (IC50 = 1 µM for VC2370), this compound lacks the propanamide backbone but retains the N-(4-substituted phenyl) motif. Its simpler structure highlights the importance of the aniline-phenyl group in enzyme inhibition .

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